Methyl 3-(3-oxobutanamido)benzoate
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Overview
Description
“Methyl 3-(3-oxobutanamido)benzoate” is a chemical compound with the CAS Number: 1016715-52-8 . It has a molecular weight of 235.24 and is typically in powder form . The IUPAC name for this compound is methyl 3-(acetoacetylamino)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(3-oxobutanamido)benzoate” is1S/C12H13NO4/c1-8(14)6-11(15)13-10-5-3-4-9(7-10)12(16)17-2/h3-5,7H,6H2,1-2H3,(H,13,15)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 3-(3-oxobutanamido)benzoate” is a powder that is stored at room temperature .Scientific Research Applications
Agricultural Chemistry
Related to its analog, methyl benzoate, this compound may have potential as an environmentally safe insecticide. Studies on methyl benzoate have shown it to be effective against a range of agricultural pests, suggesting that Methyl 3-(3-oxobutanamido)benzoate could be investigated for similar uses .
Pest Management
Given the effectiveness of methyl benzoate as a botanical insecticide, Methyl 3-(3-oxobutanamido)benzoate could be researched for its repellent properties against common pests like bed bugs .
Safety and Hazards
properties
IUPAC Name |
methyl 3-(3-oxobutanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)6-11(15)13-10-5-3-4-9(7-10)12(16)17-2/h3-5,7H,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPKVDTLLENPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-oxobutanamido)benzoate |
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